Sal003
Sal003
Cell-permeable eIF2α phophatase inhibitor. Decreases cyclin D1 levels in vitro. Anticancer agent. Active in vitro and in vivo.
Sal-003 dose-dependently prevents dephosphorylation of eukaryotic translation initiation factor 2 subunit α (eIF2α). It is a more potent derivative of salubrinal that increases eIF2α phosphorylation in mouse embryonic fibroblasts (MEFs) when used at a concentration of 10 µM. It impairs late-phase long-term potentiation (LTP) in hippocampal slices from wild-type, but not ATF4 knockout, mice. When infused into the dorsal hippocampus post-training, Sal-003 impairs contextual fear memory in rats.
(E)-1-(4-chlorophenyl)-3-(1,1,1-trichloro-4-oxo-6-phenylhex-5-en-2-yl)thiourea is a eIF-2α phosphatase inhibitor.
SAL-003 is a cell-permeable inhibitor of eIF2α dephosphorylation. SAL003 is an Analog of salubrinal with improved aqueous solubility. Sal003‑mediated upregulation of eIF2α phosphorylation suppressed cisplatin‑induced p53 activation. Furthermore, reduction of eIF2α phosphorylation by PERK knockdown enhanced cisplatin-induced p53 activation and apoptosis.
Sal-003 dose-dependently prevents dephosphorylation of eukaryotic translation initiation factor 2 subunit α (eIF2α). It is a more potent derivative of salubrinal that increases eIF2α phosphorylation in mouse embryonic fibroblasts (MEFs) when used at a concentration of 10 µM. It impairs late-phase long-term potentiation (LTP) in hippocampal slices from wild-type, but not ATF4 knockout, mice. When infused into the dorsal hippocampus post-training, Sal-003 impairs contextual fear memory in rats.
(E)-1-(4-chlorophenyl)-3-(1,1,1-trichloro-4-oxo-6-phenylhex-5-en-2-yl)thiourea is a eIF-2α phosphatase inhibitor.
SAL-003 is a cell-permeable inhibitor of eIF2α dephosphorylation. SAL003 is an Analog of salubrinal with improved aqueous solubility. Sal003‑mediated upregulation of eIF2α phosphorylation suppressed cisplatin‑induced p53 activation. Furthermore, reduction of eIF2α phosphorylation by PERK knockdown enhanced cisplatin-induced p53 activation and apoptosis.
Brand Name:
Vulcanchem
CAS No.:
1164470-53-4
VCID:
VC0542322
InChI:
InChI=1S/C18H15Cl4N3OS/c19-13-7-9-14(10-8-13)23-17(27)25-16(18(20,21)22)24-15(26)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,24,26)(H2,23,25,27)/b11-6+
SMILES:
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl
Molecular Formula:
C18H15Cl4N3OS
Molecular Weight:
463.2 g/mol
Sal003
CAS No.: 1164470-53-4
Cat. No.: VC0542322
Molecular Formula: C18H15Cl4N3OS
Molecular Weight: 463.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Cell-permeable eIF2α phophatase inhibitor. Decreases cyclin D1 levels in vitro. Anticancer agent. Active in vitro and in vivo. Sal-003 dose-dependently prevents dephosphorylation of eukaryotic translation initiation factor 2 subunit α (eIF2α). It is a more potent derivative of salubrinal that increases eIF2α phosphorylation in mouse embryonic fibroblasts (MEFs) when used at a concentration of 10 µM. It impairs late-phase long-term potentiation (LTP) in hippocampal slices from wild-type, but not ATF4 knockout, mice. When infused into the dorsal hippocampus post-training, Sal-003 impairs contextual fear memory in rats. (E)-1-(4-chlorophenyl)-3-(1,1,1-trichloro-4-oxo-6-phenylhex-5-en-2-yl)thiourea is a eIF-2α phosphatase inhibitor. SAL-003 is a cell-permeable inhibitor of eIF2α dephosphorylation. SAL003 is an Analog of salubrinal with improved aqueous solubility. Sal003‑mediated upregulation of eIF2α phosphorylation suppressed cisplatin‑induced p53 activation. Furthermore, reduction of eIF2α phosphorylation by PERK knockdown enhanced cisplatin-induced p53 activation and apoptosis. |
|---|---|
| CAS No. | 1164470-53-4 |
| Molecular Formula | C18H15Cl4N3OS |
| Molecular Weight | 463.2 g/mol |
| IUPAC Name | (E)-3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide |
| Standard InChI | InChI=1S/C18H15Cl4N3OS/c19-13-7-9-14(10-8-13)23-17(27)25-16(18(20,21)22)24-15(26)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,24,26)(H2,23,25,27)/b11-6+ |
| Standard InChI Key | TVNBASWNLOIQML-IZZDOVSWSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl |
| SMILES | C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl |
| Appearance | Solid powder |
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